Cas no 1520641-96-6 (5-[(Pyrrolidin-3-yl)methyl]-1,3-oxazole)
![5-[(Pyrrolidin-3-yl)methyl]-1,3-oxazole structure](https://ja.kuujia.com/scimg/cas/1520641-96-6x500.png)
5-[(Pyrrolidin-3-yl)methyl]-1,3-oxazole 化学的及び物理的性質
名前と識別子
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- 1520641-96-6
- EN300-1777242
- 5-[(pyrrolidin-3-yl)methyl]-1,3-oxazole
- 5-[(Pyrrolidin-3-yl)methyl]-1,3-oxazole
-
- インチ: 1S/C8H12N2O/c1-2-9-4-7(1)3-8-5-10-6-11-8/h5-7,9H,1-4H2
- InChIKey: LRELLCNJKITWTN-UHFFFAOYSA-N
- ほほえんだ: O1C=NC=C1CC1CNCC1
計算された属性
- せいみつぶんしりょう: 152.094963011g/mol
- どういたいしつりょう: 152.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
5-[(Pyrrolidin-3-yl)methyl]-1,3-oxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1777242-0.1g |
5-[(pyrrolidin-3-yl)methyl]-1,3-oxazole |
1520641-96-6 | 0.1g |
$1357.0 | 2023-06-02 | ||
Enamine | EN300-1777242-2.5g |
5-[(pyrrolidin-3-yl)methyl]-1,3-oxazole |
1520641-96-6 | 2.5g |
$3025.0 | 2023-06-02 | ||
Enamine | EN300-1777242-5.0g |
5-[(pyrrolidin-3-yl)methyl]-1,3-oxazole |
1520641-96-6 | 5g |
$4475.0 | 2023-06-02 | ||
Enamine | EN300-1777242-1.0g |
5-[(pyrrolidin-3-yl)methyl]-1,3-oxazole |
1520641-96-6 | 1g |
$1543.0 | 2023-06-02 | ||
Enamine | EN300-1777242-10.0g |
5-[(pyrrolidin-3-yl)methyl]-1,3-oxazole |
1520641-96-6 | 10g |
$6635.0 | 2023-06-02 | ||
Enamine | EN300-1777242-0.05g |
5-[(pyrrolidin-3-yl)methyl]-1,3-oxazole |
1520641-96-6 | 0.05g |
$1296.0 | 2023-06-02 | ||
Enamine | EN300-1777242-0.25g |
5-[(pyrrolidin-3-yl)methyl]-1,3-oxazole |
1520641-96-6 | 0.25g |
$1420.0 | 2023-06-02 | ||
Enamine | EN300-1777242-0.5g |
5-[(pyrrolidin-3-yl)methyl]-1,3-oxazole |
1520641-96-6 | 0.5g |
$1482.0 | 2023-06-02 |
5-[(Pyrrolidin-3-yl)methyl]-1,3-oxazole 関連文献
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Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
5-[(Pyrrolidin-3-yl)methyl]-1,3-oxazoleに関する追加情報
Professional Introduction to 5-[(Pyrrolidin-3-yl)methyl]-1,3-oxazole (CAS No. 1520641-96-6)
5-[(Pyrrolidin-3-ylmethyl]-1,3-oxazole) is a significant compound in the field of chemical and biomedical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1520641-96-6, has garnered considerable attention due to its potential applications in pharmaceutical development and molecular biology studies. The intricate interplay of its chemical structure and biological activity makes it a subject of intense interest for researchers worldwide.
The core structure of 5-[(Pyrrolidin-3-ylmethyl]-1,3-oxazole) consists of a pyrazole ring fused with a pyrrolidine moiety, which endows the molecule with distinct electronic and steric properties. This combination has been explored in various contexts, particularly in the design of novel bioactive molecules. The presence of the pyrrolidin-3-yl group introduces a nitrogen-rich heterocycle, which is known for its ability to enhance binding affinity and selectivity in drug-like molecules.
In recent years, there has been a surge in research focused on heterocyclic compounds as pharmacophores. Among these, 5-[(Pyrrolidin-3-ylmethyl]-1,3-oxazole) has emerged as a promising candidate due to its structural versatility and potential therapeutic benefits. Studies have demonstrated its efficacy in modulating various biological pathways, making it a valuable scaffold for drug discovery initiatives. The compound's ability to interact with biological targets at the molecular level has opened new avenues for therapeutic intervention.
One of the most compelling aspects of 5-[(Pyrrolidin-3-ylmethyl]-1,3-oxazole) is its role in the development of novel agrochemicals. The unique structural features of this compound have been leveraged to create derivatives with enhanced biological activity. These derivatives have shown promise in preliminary studies as potent inhibitors of certain enzymes involved in plant growth regulation. This application highlights the compound's versatility beyond traditional pharmaceuticals.
The synthesis of 5-[(Pyrrolidin-3-ylmethyl]-1,3-oxazole) involves a series of well-defined chemical transformations that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the functionalization of the pyrazole ring followed by the introduction of the pyrrolidin-3-yl moiety through nucleophilic substitution or condensation reactions. Advanced techniques such as transition metal catalysis have been employed to optimize yield and purity, ensuring that the final product meets stringent quality standards.
The pharmacological profile of 5-[(Pyrrolidin-3-ylmethyl]-1,3-oxazole) has been extensively studied in vitro and in vivo. Research indicates that this compound exhibits notable activity against several disease-related targets, including kinases and transcription factors. Its mechanism of action involves precise interactions with key biological pathways, leading to modulatory effects that could be exploited for therapeutic purposes. These findings underscore the compound's potential as a lead molecule in drug discovery programs.
In conclusion, 5-[(Pyrrolidin-3-ylmethyl]-1,3-oxazole) represents a fascinating example of how structural innovation can lead to novel bioactive compounds. Its unique combination of chemical properties and biological activities makes it a valuable asset in both academic research and industrial applications. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play pivotal roles in shaping future therapeutic strategies.
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